Chemical structure and molecular formula of N-p-Tolyl-guanidine oxalate
Chemical structure and molecular formula of N-p-Tolyl-guanidine oxalate
Chemical Structure, Synthesis, and Applications of N-p-Tolyl-guanidine Oxalate: A Technical Whitepaper
Executive Summary
N-p-Tolyl-guanidine oxalate is a specialized synthetic intermediate and pharmacologically active compound. Comprising a para-tolyl group conjugated to a strongly basic guanidine core and stabilized by an oxalate counterion, it serves as a critical building block in drug development and chemical biology. This whitepaper elucidates its structural properties, provides a self-validating synthesis protocol, and explores its mechanistic roles in modulating neurotransmitter systems and organic cation transporters.
Chemical Identification and Structural Elucidation
The molecular architecture of N-p-Tolyl-guanidine oxalate dictates its chemical behavior and biological affinity. The free base, N-p-Tolyl-guanidine, features a highly delocalized π-electron system across the phenyl ring and the guanidino group.
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Molecular Formula: C₁₀H₁₃N₃O₄ (Represented as the salt complex: C▱H₁₁N₃ · C₂H₂O₄)[1]
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Molecular Weight: 239.23 g/mol [1]
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CAS Registry Number: 1187927-45-2[1]
Causality in Salt Selection: The strongly basic nature of the free guanidine moiety (pKa ~13) makes it prone to atmospheric carbon dioxide absorption and subsequent degradation. Converting the free base into an oxalate salt significantly enhances its thermodynamic stability, crystalline purity, and aqueous solubility profile. This specific counterion pairing is paramount for ensuring reproducible concentration gradients during in vitro pharmacological assays.
Physicochemical Properties & Analytical Data
To ensure rigorous quality control in laboratory settings, the following quantitative parameters must be verified prior to experimental application.
| Property | Value / Description | Analytical Validation Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₈H₁₁N₃ · C₂H₂O₄ | Elemental Analysis (C, H, N) |
| Molecular Weight | 239.23 g/mol | Mass Spectrometry (ESI+) |
| CAS Number | 1187927-45-2 | Registry Verification |
| Solubility | Soluble in DMSO and Methanol | Turbidimetry / UV-Vis |
| Melting Point | 190°C – 200°C (Decomposes) | Differential Scanning Calorimetry (DSC) |
Self-Validating Synthesis Protocol
The synthesis of N-p-Tolyl-guanidine oxalate requires precise control over nucleophilic substitution to prevent poly-guanidinylation. The protocol below utilizes S-methylisothiourea sulfate, which is preferred over cyanamide due to its milder reaction conditions and higher mono-substitution selectivity.
Step-by-Step Methodology:
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Preparation of the Free Base:
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Dissolve 1.0 equivalent of p-toluidine in anhydrous ethanol.
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Add 1.1 equivalents of S-methylisothiourea sulfate to the solution.
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Causality & Validation: The slight stoichiometric excess of the guanidinylating agent ensures complete conversion of the primary amine. Ethanol is chosen as the solvent because it facilitates the solubility of the reactants while allowing the byproduct (methyl mercaptan) to evolve as a gas during reflux, driving the reaction forward (Le Chatelier's principle).
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Reflux the mixture at 80°C for 6-8 hours under a nitrogen atmosphere. Validate reaction completion via TLC (eluent: Dichloromethane/Methanol 9:1; visualizing under UV 254 nm).
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Work-Up and Isolation:
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Concentrate the mixture under reduced pressure.
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Basify the residue with 1M NaOH to pH 12 to liberate the N-p-Tolyl-guanidine free base.
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Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude base.
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Oxalate Salt Formation:
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Dissolve the crude free base in a minimal volume of hot ethanol.
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In a separate flask, prepare a saturated solution of 1.05 equivalents of anhydrous oxalic acid in ethanol.
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Causality & Validation: Dropwise addition of the oxalic acid solution induces controlled supersaturation. This slow kinetic precipitation promotes the growth of high-purity N-p-Tolyl-guanidine oxalate crystals while excluding unreacted starting materials and byproducts from the crystal lattice.
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Cool the mixture to 4°C for 12 hours. Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum at 50°C.
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Figure 1: Step-by-step synthesis workflow of N-p-Tolyl-guanidine oxalate.
Pharmacological Applications and Mechanistic Pathways
Arylguanidines, including N-p-Tolyl-guanidine, are heavily investigated in pharmaceutical development for their ability to interact with specific ion channels and monoamine transporters[2]. The structural rigidity provided by the guanidine group, coupled with the lipophilicity of the p-tolyl ring, creates an optimal pharmacophore for targeted receptor binding.
Targeting the 5-HT3 Receptor: N-p-Tolyl-guanidine derivatives exhibit notable binding affinity at 5-HT3 serotonin receptors[2]. The positively charged guanidinium ion mimics the primary amine of serotonin, engaging in critical cation-π interactions with tryptophan and tyrosine residues localized within the receptor's orthosteric binding pocket.
Inhibition of hOCT3: Recent biochemical studies identify arylguanidines as potent chemotype inhibitors for the human organic cation transporter 3 (hOCT3)[2]. By competitively binding to the transporter, N-p-Tolyl-guanidine modulates the clearance of monoamine neurotransmitters (such as dopamine and serotonin) from the synaptic cleft. This blockade leads to prolonged neurotransmitter signaling, presenting a highly valuable therapeutic mechanism for exploring treatments related to neurological and mood disorders.
Figure 2: Pharmacological targets and modulation pathways of N-p-Tolyl-guanidine.
References
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Title: 1187927-45-2|N-p-Tolyl-guanidine oxalate - BIOFOUNT Source: bio-fount.com URL:[Link]
